molecular formula C12H18N2OS B5846691 1-Tert-butyl-3-(4-methoxyphenyl)thiourea

1-Tert-butyl-3-(4-methoxyphenyl)thiourea

Cat. No.: B5846691
M. Wt: 238.35 g/mol
InChI Key: XYXGYAHZCXVEEX-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(4-methoxyphenyl)thiourea is a chemical compound with the molecular formula C13H20N2OS. It is a thiourea derivative characterized by the presence of a tert-butyl group and a methoxyphenyl group.

Preparation Methods

The synthesis of 1-Tert-butyl-3-(4-methoxyphenyl)thiourea typically involves the reaction of tert-butylamine with 4-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general reaction scheme is as follows:

tert-Butylamine+4-Methoxyphenyl isothiocyanateThis compound\text{tert-Butylamine} + \text{4-Methoxyphenyl isothiocyanate} \rightarrow \text{this compound} tert-Butylamine+4-Methoxyphenyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Tert-butyl-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Tert-butyl-3-(4-methoxyphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

1-Tert-butyl-3-(4-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

1-tert-butyl-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-12(2,3)14-11(16)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXGYAHZCXVEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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